molecular formula C26H22N2OS B2831012 4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether CAS No. 339277-70-2

4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether

Cat. No.: B2831012
CAS No.: 339277-70-2
M. Wt: 410.54
InChI Key: VGACLIREWWYHNA-UHFFFAOYSA-N
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Description

4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether is a complex organic compound featuring an imidazole ring substituted with diphenyl and propynyl groups, connected via a sulfanyl linkage to a phenyl methyl ether moiety

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological activities, such as antimicrobial, antifungal, or anticancer properties, due to the presence of the imidazole ring and the sulfanyl linkage.

Medicine

In medicinal chemistry, this compound could be explored for drug development, particularly targeting enzymes or receptors involved in various diseases.

Industry

Industrially, the compound might be used in the development of advanced materials, such as polymers or coatings, due to its potential stability and functional versatility.

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs . With their broad range of chemical and biological properties, they hold great potential for the development of novel drugs to overcome current public health problems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution with Diphenyl and Propynyl Groups: The imidazole ring is then functionalized with diphenyl and propynyl groups using Friedel-Crafts alkylation or acylation reactions.

    Thioether Formation: The sulfanyl linkage is introduced by reacting the substituted imidazole with a thiol compound under basic conditions.

    Etherification: Finally, the phenyl methyl ether moiety is attached through a Williamson ether synthesis, involving the reaction of a phenol derivative with a methyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the propynyl group, potentially leading to hydrogenated derivatives.

    Substitution: The phenyl rings and the imidazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Hydrogenated Derivatives: From reduction reactions.

    Functionalized Imidazoles: From substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    4,5-diphenyl-1H-imidazole: Lacks the propynyl and sulfanyl groups, making it less versatile in terms of reactivity.

    1-(2-propynyl)-1H-imidazole: Lacks the diphenyl groups, which may reduce its stability and binding affinity in biological systems.

    Phenyl methyl ether: A simpler structure without the imidazole ring, limiting its applications in medicinal chemistry.

Uniqueness

The uniqueness of 4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether lies in its combination of structural features, which confer a high degree of reactivity and potential for diverse applications. The presence of both the imidazole ring and the sulfanyl linkage allows for unique interactions in both chemical and biological systems, setting it apart from simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-ynylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2OS/c1-3-18-28-25(22-12-8-5-9-13-22)24(21-10-6-4-7-11-21)27-26(28)30-19-20-14-16-23(29-2)17-15-20/h1,4-17H,18-19H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGACLIREWWYHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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